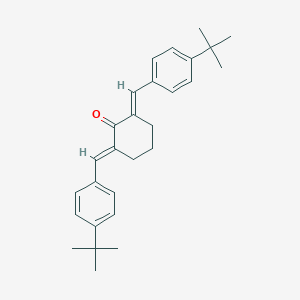![molecular formula C21H19F3N2O2S B460682 4-[[3-シアノ-4-(トリフルオロメチル)-5,6,7,8,9,10-ヘキサヒドロシクロオクタ[b]ピリジン-2-イル]スルファニルメチル]安息香酸 CAS No. 626228-64-6](/img/structure/B460682.png)
4-[[3-シアノ-4-(トリフルオロメチル)-5,6,7,8,9,10-ヘキサヒドロシクロオクタ[b]ピリジン-2-イル]スルファニルメチル]安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a hexahydrocycloocta[b]pyridine ring
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the cyano and trifluoromethyl groups, which are known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
Target of Action
The compound’s structure suggests it may interact with organoboron reagents, which are widely used in organic synthesis .
Mode of Action
The compound’s interaction with its targets involves a series of chemical reactions. The Suzuki–Miyaura (SM) coupling reaction is a key process, which involves the formation of carbon-carbon bonds . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This pathway allows the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of organic compounds .
Pharmacokinetics
For instance, organoboron compounds, which the compound may interact with, are known for their stability and reactivity .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, allowing the creation of complex organic compounds from simpler ones .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. Therefore, the compound’s action may be influenced by the presence of air and moisture in the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid typically involves multiple steps:
Formation of the Hexahydrocycloocta[b]pyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocycloocta[b]pyridine core.
Introduction of the Cyano and Trifluoromethyl Groups: These groups are usually introduced via nucleophilic substitution reactions. For example, the cyano group can be added using cyanide salts, while the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide.
Attachment of the Benzoic Acid Moiety: This step involves the coupling of the benzoic acid derivative with the sulfanylmethyl group attached to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
類似化合物との比較
Similar Compounds
4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]methyl]benzoic acid: Similar structure but lacks the sulfanylmethyl group.
4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
The presence of the sulfanylmethyl group in 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid distinguishes it from similar compounds, potentially offering unique reactivity and biological activity profiles.
特性
IUPAC Name |
4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c22-21(23,24)18-15-5-3-1-2-4-6-17(15)26-19(16(18)11-25)29-12-13-7-9-14(10-8-13)20(27)28/h7-10H,1-6,12H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZAMFKRMIVOST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-2-amino-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460600.png)
![benzyl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460601.png)
![4-(4-Chlorophenyl)-2-[(1-methylbutyl)sulfanyl]-6-thien-2-ylnicotinonitrile](/img/structure/B460602.png)
![4-(4-methoxyphenyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-6-(2-thienyl)nicotinonitrile](/img/structure/B460603.png)
![1'-Acetyl-2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,4'-piperidine]-3-carbonitrile](/img/structure/B460606.png)
![6'-Amino-3'-ethyl-2',4'-dihydro-1,3-dimethyl-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B460607.png)
![ethyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B460608.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2-iodophenyl)acetamide](/img/structure/B460609.png)
![2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl N-allyl-N'-cyanoimidothiocarbamate](/img/structure/B460611.png)
![2-Amino-4-({2-[(4-chlorophenyl)sulfonyl]ethyl}sulfanyl)-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460612.png)
![6-amino-8-{2-[(2-chlorobenzyl)oxy]phenyl}-8,8a-dihydro-1H-isochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B460613.png)
![prop-2-en-1-yl 5'-cyano-6'-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate](/img/structure/B460618.png)

![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isochromen-8-yl)phenoxy]acetamide](/img/structure/B460621.png)
